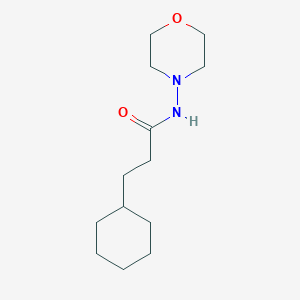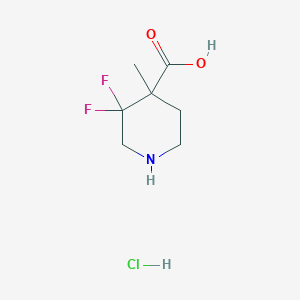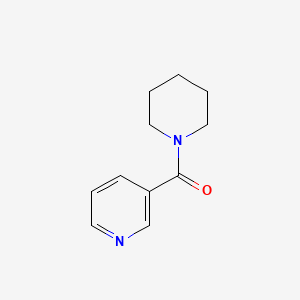
Piperidin-1-yl(pyridin-3-yl)methanone
Descripción general
Descripción
Piperidin-1-yl(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Piperidine- and Pyridine-Containing Heterocycles : Zhang et al. (2020) describe an efficient method for synthesizing (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, highlighting its potential in organic synthesis of other piperidine- and pyridine-containing heterocycles (Zhang et al., 2020).
Crystallography and Supramolecular Chemistry : Murray et al. (2014) studied the crystal structure of a compound related to Piperidin-1-yl(pyridin-3-yl)methanone, showing how molecules connect into supramolecular chains, which could inform material science and crystallography research (Murray et al., 2014).
Antiproliferative Activity in Cancer Research : Prasad et al. (2018) synthesized a novel bioactive heterocycle related to this compound and evaluated its antiproliferative activity, which is valuable in cancer research (Prasad et al., 2018).
Synthesis in Medicinal Chemistry : Rui (2010) reported on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a process that could be beneficial in medicinal chemistry (Rui, 2010).
Pharmacological Research : Tsuno et al. (2017) studied novel derivatives of this compound as TRPV4 antagonists for pain treatment, indicating its use in drug development for pain management (Tsuno et al., 2017).
Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, demonstrating the potential of this compound derivatives in developing new antimicrobials (Patel et al., 2011).
Antileukemic Activity : Vinaya et al. (2011) synthesized this compound derivatives and found some to have antileukemic activity, indicating their potential in leukemia treatment research (Vinaya et al., 2011).
Dipeptidyl Peptidase Inhibitor for Diabetes Treatment : Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor related to this compound, showing its relevance in diabetes treatment (Sharma et al., 2012).
Propiedades
IUPAC Name |
piperidin-1-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCVMMOQJMAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


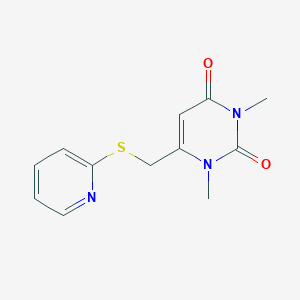
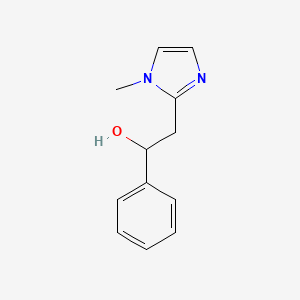
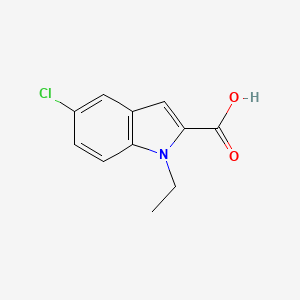
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
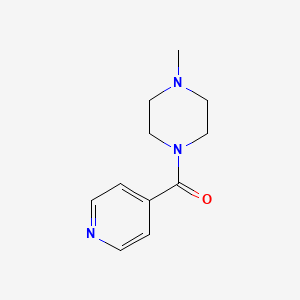
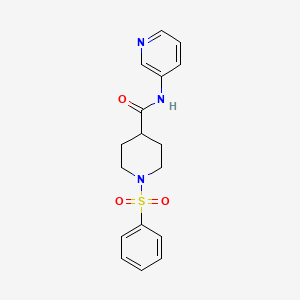
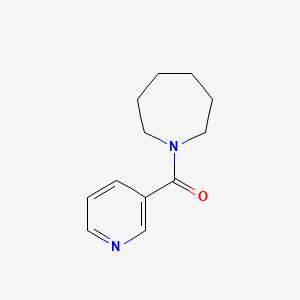
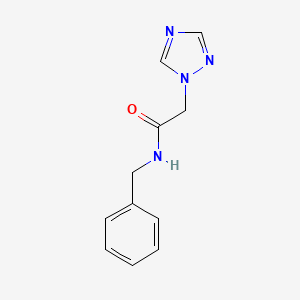
![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
